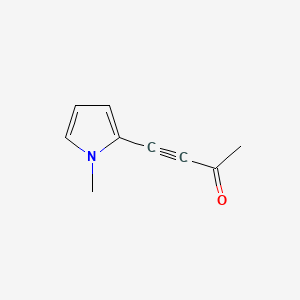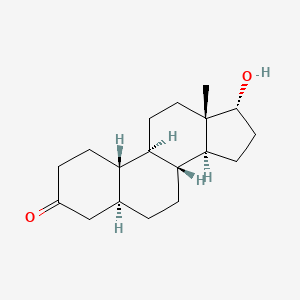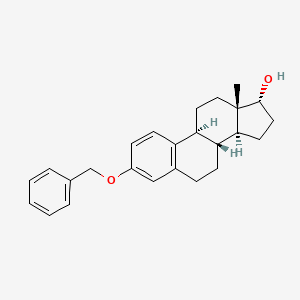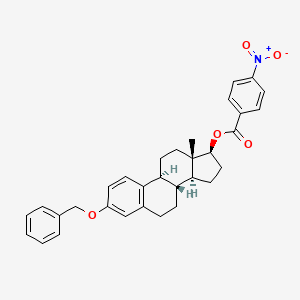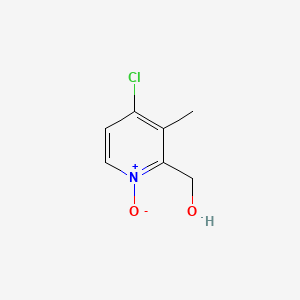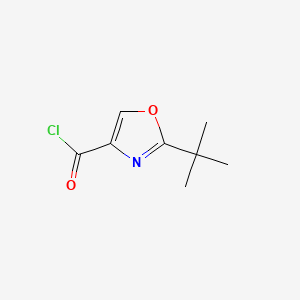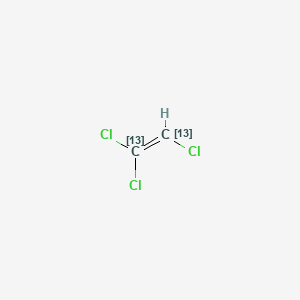
1,1,2-Trichloro(1,2-13C2)ethene
描述
1,1,2-Trichloro(1,2-13C2)ethene is a chlorinated hydrocarbon with the molecular formula C2HCl3. It is a stable, colorless liquid with a sweet odor. This compound is used in various industrial applications, including as a solvent and an intermediate in chemical synthesis .
准备方法
Synthetic Routes and Reaction Conditions
1,1,2-Trichloro(1,2-13C2)ethene can be synthesized through the chlorination of ethylene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . The reaction conditions are carefully controlled to ensure the selective formation of the trichlorinated product.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The reaction is carried out in continuous flow reactors to maximize yield and efficiency. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
1,1,2-Trichloro(1,2-13C2)ethene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction with zinc and hydrochloric acid can convert it to ethylene.
Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles under basic conditions.
Major Products
Oxidation: Trichloroacetic acid.
Reduction: Ethylene.
Substitution: Various substituted ethene derivatives depending on the nucleophile used.
科学研究应用
1,1,2-Trichloro(1,2-13C2)ethene is used in scientific research for various applications:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: Studying the effects of chlorinated hydrocarbons on biological systems.
Medicine: Investigating its potential use in drug development and as a model compound for studying metabolic pathways.
Industry: Used in the production of other chemicals and as a cleaning agent
作用机制
The mechanism of action of 1,1,2-Trichloro(1,2-13C2)ethene involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates that can bind to proteins and DNA, leading to various biological effects. The molecular targets include enzymes involved in detoxification pathways and cellular signaling molecules .
相似化合物的比较
Similar Compounds
1,1,2-Trichloroethane: Similar in structure but lacks the isotopic labeling.
1,1,2-Trichloro-1,2,2-trifluoroethane: Contains additional fluorine atoms, making it more stable and less reactive
Uniqueness
1,1,2-Trichloro(1,2-13C2)ethene is unique due to its isotopic labeling, which makes it valuable for tracing studies in chemical and biological research. The presence of the 13C isotopes allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
属性
IUPAC Name |
1,1,2-trichloro(1,2-13C2)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3/c3-1-2(4)5/h1H/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTXAVWGXDQKEL-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=[13C](Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745967 | |
| Record name | 1,1,2-Trichloro(~13~C_2_)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-00-2 | |
| Record name | 1,1,2-Trichloro(~13~C_2_)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93952-00-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


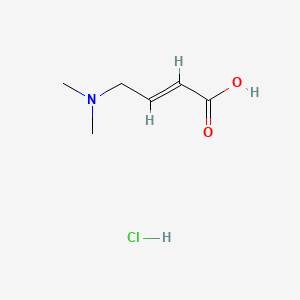
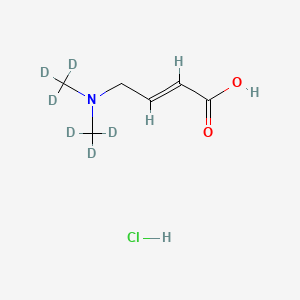

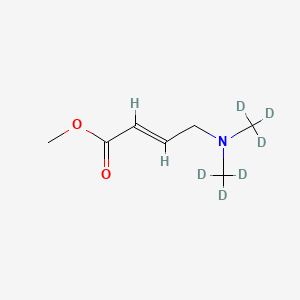
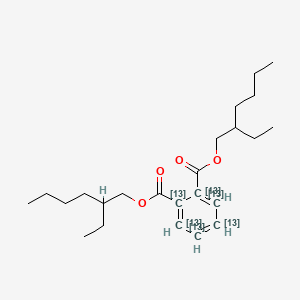
![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)
